N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.28. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiprotozoal Activities
A study by Ismail et al. (2004) described the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential antiprotozoal applications. This reflects on the broader class of compounds to which N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide belongs, suggesting its potential utility in developing treatments for protozoal infections (Ismail et al., 2004).
Synthesis and Reactivity for Further Chemical Research
Research by Aleksandrov and El’chaninov (2017) on the synthesis and reactivity of related furan and thiazole derivatives highlights the methodological advancements in creating such compounds. These studies provide a foundation for understanding the chemical properties and reactivity of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide, which could be useful for further chemical synthesis and modifications for targeted scientific applications (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity Evaluation
A study conducted by Cakmak et al. (2022) on a thiazole-based heterocyclic amide similar to the compound evaluated its antimicrobial activity against various microorganisms. The compound showed promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. This indicates the potential of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide and related compounds in antimicrobial research and development (Cakmak et al., 2022).
Energetic Materials and Functionalized Molecules
Further research into the synthesis and properties of furan and thiazole derivatives, such as the work by Yu et al. (2017), explores their use in creating insensitive energetic materials. These studies contribute to understanding how modifications to the furan and thiazole moieties can impact the thermal stability and detonation performance of energetic materials. This suggests a potential application of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide in the field of material science, particularly in developing safer and more efficient energetic materials (Yu et al., 2017).
Properties
IUPAC Name |
N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-10-7-11(4-5-13(10)18)19-15(22)8-12-9-25-17(20-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGEXPRYWSLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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